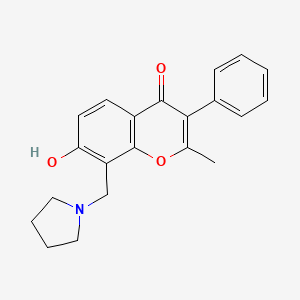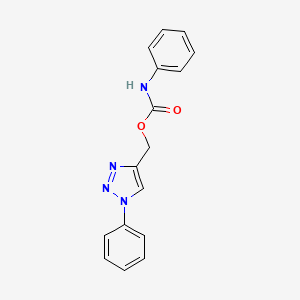
Thiomorpholine-4-carboximidamide
描述
Thiomorpholine-4-carboximidamide is a heterocyclic compound with the molecular formula C5H11N3S and a molecular weight of 145.23 g/mol . This compound is characterized by a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and a carboximidamide group attached to the nitrogen atom of the ring .
作用机制
Mode of Action
It is suggested that it may show its action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .
Biochemical Pathways
The degradation of nitrogen heterocyclic compounds like Thiomorpholine-4-carboximidamide by certain strains of bacteria such as Mycobacterium aurum MO1 involves a general pathway. The first step of the degradative pathway is cleavage of the C—N bond; this leads to the formation of an intermediary amino acid, which is followed by deamination and oxidation of this amino acid into a diacid .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiomorpholine-4-carboximidamide typically involves the reaction of thiomorpholine with cyanamide under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the carboximidamide group .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Thiomorpholine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiomorpholine derivatives.
科学研究应用
Thiomorpholine-4-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
相似化合物的比较
Similar Compounds
Thiomorpholine: Lacks the carboximidamide group but shares the thiomorpholine ring structure.
Morpholine-4-carboximidamide: Contains a similar carboximidamide group but has an oxygen atom instead of sulfur in the ring.
Piperazine-4-carboximidamide: Similar structure with a piperazine ring instead of thiomorpholine.
Uniqueness
Thiomorpholine-4-carboximidamide is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
IUPAC Name |
thiomorpholine-4-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSFKEBTNQAYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2835907.png)
![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2835908.png)
![1-(9-Chloro-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2835911.png)
![5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride](/img/structure/B2835912.png)
![1-(3-cyano-6-methoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2835913.png)

![1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2835915.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2835917.png)
![Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2835918.png)
![6-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE](/img/structure/B2835919.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2835922.png)

![3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine](/img/structure/B2835928.png)
